
H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” is a synthetic peptide composed of 19 amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular sequence includes a variety of amino acids, each contributing to the overall structure and function of the peptide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection and coupling steps, allowing for the efficient production of large quantities of peptides. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Replacement of specific amino acids within the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific enzymes or chemical reagents.
Major Products
The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or altered biological activity.
科学研究应用
Peptides like “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” have a wide range of applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating protein-protein interactions and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics for diseases such as cancer and diabetes.
Industry: Creating peptide-based materials for use in biotechnology and pharmaceuticals.
作用机制
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s function, such as binding to a receptor to activate or inhibit a signaling pathway.
相似化合物的比较
Similar Compounds
- H-Ile-Arg-Asp-Gly-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
- H-Ile-Arg-Asp-Glu-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH
Uniqueness
The uniqueness of “H-Ile-Arg-Asp-Gla-Cys(1)-Cys(2)-Ser-Asn-Pro-Ala-Cys(1)-Arg-Val-Asn-Asn-Hyp-His-Val-Cys(2)-OH” lies in its specific amino acid sequence, which determines its structural and functional properties. Differences in amino acid composition can lead to variations in peptide stability, biological activity, and interaction with molecular targets.
属性
分子式 |
C84H132N30O31S4 |
|---|---|
分子量 |
2186.4 g/mol |
IUPAC 名称 |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-oxo-3-[[(1R,6R,9S,12S,15S,17R,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,24,45-tris(2-amino-2-oxoethyl)-30-(3-carbamimidamidopropyl)-6-carboxy-17-hydroxy-48-(hydroxymethyl)-12-(1H-imidazol-5-ylmethyl)-36-methyl-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-9,27-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]amino]propyl]propanedioic acid |
InChI |
InChI=1S/C84H132N30O31S4/c1-8-35(6)59(88)75(135)99-40(12-9-15-94-83(89)90)63(123)101-45(24-58(120)121)67(127)100-43(20-39(80(140)141)81(142)143)65(125)108-51-30-147-146-28-49-70(130)98-41(13-10-16-95-84(91)92)64(124)111-60(33(2)3)76(136)103-44(21-55(85)117)66(126)104-47(23-57(87)119)79(139)114-26-38(116)19-54(114)74(134)102-42(18-37-25-93-32-96-37)68(128)112-61(34(4)5)77(137)110-52(82(144)145)31-149-148-29-50(109-72(51)132)71(131)106-48(27-115)69(129)105-46(22-56(86)118)78(138)113-17-11-14-53(113)73(133)97-36(7)62(122)107-49/h25,32-36,38-54,59-61,115-116H,8-24,26-31,88H2,1-7H3,(H2,85,117)(H2,86,118)(H2,87,119)(H,93,96)(H,97,133)(H,98,130)(H,99,135)(H,100,127)(H,101,123)(H,102,134)(H,103,136)(H,104,126)(H,105,129)(H,106,131)(H,107,122)(H,108,125)(H,109,132)(H,110,137)(H,111,124)(H,112,128)(H,120,121)(H,140,141)(H,142,143)(H,144,145)(H4,89,90,94)(H4,91,92,95)/t35-,36-,38+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-/m0/s1 |
InChI 键 |
FTMUINAVKGSANR-IMQUYOPSSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N2)C)CC(=O)N)CO)NC1=O)C(=O)O)C(C)C)CC5=CN=CN5)O)CC(=O)N)CC(=O)N)C(C)C)CCCNC(=N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


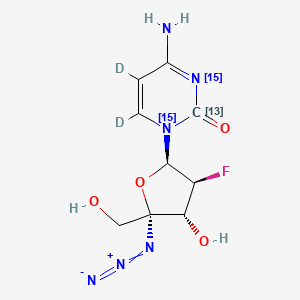
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)

![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
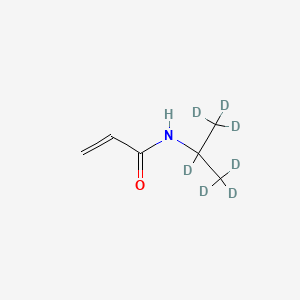
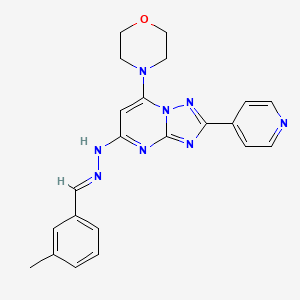
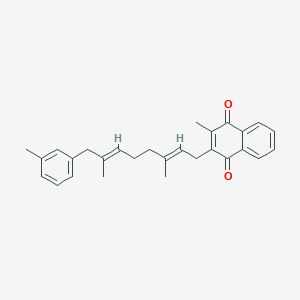
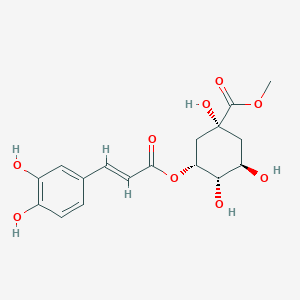
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
